molecular formula C12H19NO2 B5104479 N-(1-methylhexyl)-2-furamide

N-(1-methylhexyl)-2-furamide

Cat. No.: B5104479
M. Wt: 209.28 g/mol
InChI Key: ANMUBJVQMXAPSJ-UHFFFAOYSA-N
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Description

N-(1-methylhexyl)-2-furamide is an organic compound that belongs to the class of secondary carboxylic acid amides It is characterized by the presence of a furan ring attached to an amide group, with a 1-methylhexyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylhexyl)-2-furamide typically involves the reaction of 2-furoic acid with 1-methylhexylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction can be represented as follows:

2-furoic acid+1-methylhexylamineThis compound+H2O\text{2-furoic acid} + \text{1-methylhexylamine} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-furoic acid+1-methylhexylamine→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylhexyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and appropriate solvents.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 1-methylhexylamine and furan derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(1-methylhexyl)-2-furamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methylhexyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and amide group play crucial roles in binding to these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylhexyl)-formamide
  • N-(1-methylhexyl)-acetamide
  • N-(1-methylhexyl)-benzamide

Uniqueness

N-(1-methylhexyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The furan ring enhances its ability to participate in electrophilic substitution reactions and provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-heptan-2-ylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-4-5-7-10(2)13-12(14)11-8-6-9-15-11/h6,8-10H,3-5,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMUBJVQMXAPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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